molecular formula C14H21F3N4O2 B7025791 N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)piperidine-1-carboxamide

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B7025791
M. Wt: 334.34 g/mol
InChI Key: VASVMAMRMAOLAM-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)piperidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a trifluoromethyl group

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N4O2/c1-23-6-5-21-9-11(8-19-21)7-18-13(22)20-4-2-3-12(10-20)14(15,16)17/h8-9,12H,2-7,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASVMAMRMAOLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)CNC(=O)N2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling the pyrazole and piperidine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)piperidine-1-carboxamide
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

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